molecular formula C9H16N2O3 B181018 (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid CAS No. 1024618-84-5

(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid

Cat. No.: B181018
CAS No.: 1024618-84-5
M. Wt: 200.23 g/mol
InChI Key: NJZMHNHROHOKDK-UHFFFAOYSA-N
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Description

(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid is a chemical compound belonging to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C9H16N2O3, and it has a molecular weight of 200.24 g/mol .

Scientific Research Applications

(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid typically involves the reaction of piperazine derivatives with isopropyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can modulate biological pathways by binding to specific receptors or enzymes. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-3-oxo-2-piperazinyl)acetic acid: Similar in structure but with a benzyl group instead of an isopropyl group.

    (1-Isopentyl-3-oxo-2-piperazinyl)acetic acid: Contains an isopentyl group instead of an isopropyl group.

    (3-Oxo-2-piperazinyl)acetic acid: Lacks the isopropyl group, making it a simpler derivative.

Uniqueness

(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-6(2)11-4-3-10-9(14)7(11)5-8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZMHNHROHOKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(=O)C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400855
Record name (1-isopropyl-3-oxo-2-piperazinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024618-84-5
Record name (1-isopropyl-3-oxo-2-piperazinyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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